[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-6-4-3-5-12(15)9-18(22)25-11-17(21)20-13-7-8-16(24-2)14(19)10-13/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFSEZMWAVFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 2-methoxyphenylacetic acid.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 2-methoxyphenylacetic acid under specific reaction conditions, such as the presence of a coupling reagent (e.g., EDCI or DCC) and a base (e.g., triethylamine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features:
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is estimated to align with analogs (~380–400 g/mol), similar to [2-(2,4-dimethoxyanilino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate (399.13 g/mol) .
- Solubility : Methoxy groups generally improve aqueous solubility via hydrogen bonding , but the chloro substituent may counterbalance this by increasing lipophilicity.
- Melting Points : Pyridinium-containing analogs (e.g., 5b in ) exhibit high decomposition temperatures (>250°C) due to ionic interactions , whereas neutral analogs like those in may have lower melting points.
Hydrogen Bonding and Crystal Packing
- The 3-chloro-4-methoxyanilino group in the target compound may form intermolecular N–H···O and C–H···Cl hydrogen bonds, similar to patterns observed in ’s graph-set analysis .
- Comparatively, benzothiazole derivatives () might engage in stronger π-π stacking due to planar heterocycles .
Biological Activity
The compound [2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C18H20ClN1O4
- Molecular Weight : 357.81 g/mol
- CAS Number : 721907-52-4
The compound features a chloro-substituted aniline moiety and an acetate group, which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have been shown to modulate key pathways involved in cancer cell proliferation and apoptosis.
-
Mechanism of Action :
- VEGFR2 Inhibition : Compounds with similar structures have demonstrated the ability to inhibit the phosphorylation of VEGFR2, a receptor critical for angiogenesis in tumors. This inhibition leads to reduced tumor growth and metastasis .
- PPARγ Activation : Activation of PPARγ has been linked to apoptosis in cancer cells. The modulation of this pathway can enhance the therapeutic efficacy of anticancer agents .
- Cell Line Studies :
Cytotoxicity and Apoptosis Induction
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research findings suggest:
- Dose-dependent Cytotoxicity : The compound exhibits cytotoxic effects that are dependent on concentration, leading to significant growth inhibition in cancer cell cultures.
- Apoptotic Markers : Treatment with the compound results in increased levels of pro-apoptotic markers (caspase-3, caspase-9) and morphological changes indicative of apoptosis (nuclear condensation, cell shrinkage) .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C18H20ClN1O4 |
| Molecular Weight | 357.81 g/mol |
| CAS Number | 721907-52-4 |
| Anticancer Activity | Yes |
| Mechanism | VEGFR2 Inhibition, PPARγ Activation |
| Cell Lines Tested | MDA-MB-231, MCF7 |
| Induced Apoptosis | Yes |
Case Studies
- Study on Breast Cancer Cells :
-
In Vivo Models :
- Although specific in vivo data for this compound is limited, analogous compounds have shown promising results in animal models, demonstrating reduced tumor sizes and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
